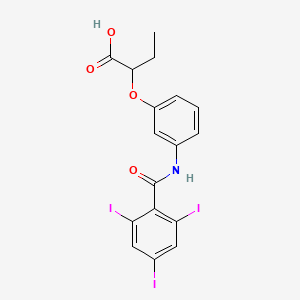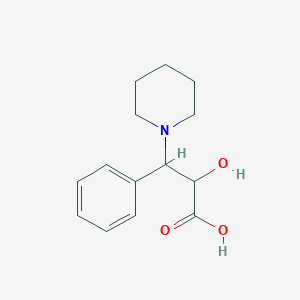
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid is an organic compound that features a hydroxy group, a phenyl ring, and a piperidine ring attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or methanol. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenyl-3-(piperidin-1-yl)propanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and piperidine rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-phenylpropanoic acid: Lacks the piperidine ring, making it less versatile in terms of biological interactions.
3-Phenyl-3-(piperidin-1-yl)propanoic acid: Lacks the hydroxy group, reducing its potential for hydrogen bonding.
2-Hydroxy-3-(piperidin-1-yl)propanoic acid: Lacks the phenyl ring, which decreases its hydrophobic interactions.
Uniqueness
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid is unique due to the presence of all three functional groups (hydroxy, phenyl, and piperidine), which allows for a wide range of chemical reactions and biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6628-53-1 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
2-hydroxy-3-phenyl-3-piperidin-1-ylpropanoic acid |
InChI |
InChI=1S/C14H19NO3/c16-13(14(17)18)12(11-7-3-1-4-8-11)15-9-5-2-6-10-15/h1,3-4,7-8,12-13,16H,2,5-6,9-10H2,(H,17,18) |
InChIキー |
DMFRKOCLWZRURL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


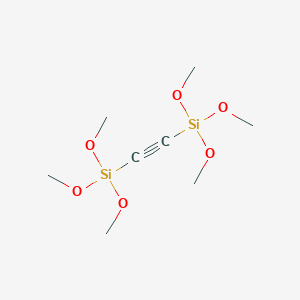
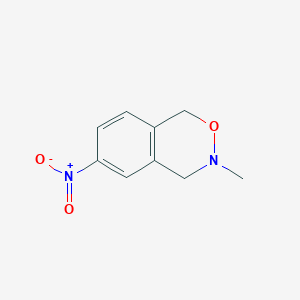
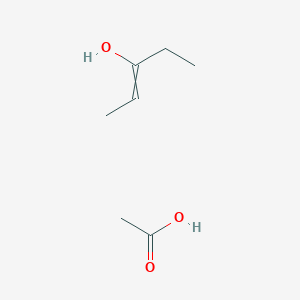

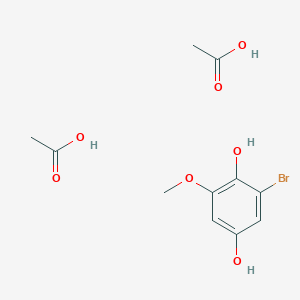
![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

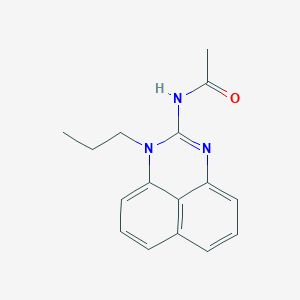
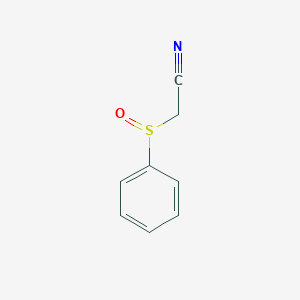
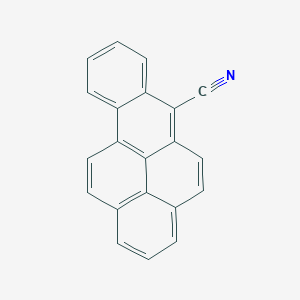
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)


